molecular formula C5H8N2O B1295807 3,5-Dimethylisoxazol-4-amine CAS No. 31329-64-3

3,5-Dimethylisoxazol-4-amine

Cat. No.: B1295807
CAS No.: 31329-64-3
M. Wt: 112.13 g/mol
InChI Key: INSUSOZBMWJGDG-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazol-4-amine is an organic compound with the molecular formula C₅H₈N₂O. It is a derivative of isoxazole, a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylisoxazol-4-amine can be synthesized through several methods. One common approach involves the amination of isoxazole compounds. Another method includes the cyclization of isoxazole derivatives . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .

Industrial Production Methods: Industrial production of this compound typically involves scalable, solvent-free synthesis methods. For instance, a method using ball-milling conditions with a recyclable copper/aluminum oxide nanocomposite catalyst has been developed. This approach allows the synthesis of 3,5-isoxazoles in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylisoxazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction of 3,5-dimethyl-4-nitroisoxazole in the presence of zinc and ammonium chloride in water yields this compound.

    Substitution: The diazonium salt of 4-Amino-3,5-dimethylisoxazole can react with cupric sulfate to form acetyltriazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc and ammonium chloride in aqueous conditions are typically used.

    Substitution: Cupric sulfate is a common reagent for substitution reactions.

Major Products:

    Oxidation: Various oxidized derivatives of isoxazole.

    Reduction: this compound.

    Substitution: Acetyltriazole derivatives.

Scientific Research Applications

3,5-Dimethylisoxazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit bromodomain-containing proteins, such as BRD4, which play a role in gene transcription regulation . The compound’s structure allows it to mimic acetyl-lysine, thereby interfering with the binding of bromodomains to acetylated histones .

Comparison with Similar Compounds

    4,5-Dimethylisoxazol-3-amine: Another isoxazole derivative with similar structural features.

    3,5-Dimethylisoxazole-4-yl)methanamine: A related compound with a different functional group.

Uniqueness: 3,5-Dimethylisoxazol-4-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to act as an acetyl-lysine bioisostere makes it particularly valuable in the development of selective inhibitors for bromodomain-containing proteins .

Properties

IUPAC Name

3,5-dimethyl-1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSUSOZBMWJGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953372
Record name 3,5-Dimethyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31329-64-3
Record name 4-Isoxazolamine, 3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,5-dimethylisoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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